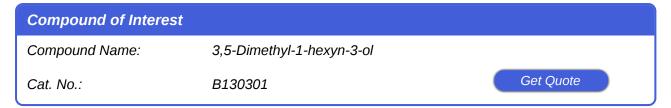


3,5-Dimethyl-1-hexyn-3-ol chemical structure and bonding

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An In-Depth Technical Guide to 3,5-Dimethyl-1-hexyn-3-ol: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-hexyn-3-ol is a tertiary propargyl alcohol recognized for its utility as a versatile chemical intermediate. Its unique structure, featuring a terminal alkyne and a tertiary alcohol functional group, makes it a valuable building block in a wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to its use as a specialty surfactant and performance additive in material science.[1] This guide provides a comprehensive overview of its chemical structure, bonding, physicochemical properties, and key experimental protocols relevant to its synthesis and derivatization.

Chemical Structure and Bonding

3,5-Dimethyl-1-hexyn-3-ol possesses a unique molecular architecture that dictates its chemical reactivity and physical properties.

IUPAC Name: 3,5-dimethylhex-1-yn-3-ol[2] CAS Number: 107-54-0[2] Molecular Formula: C₈H₁₄O[2][3] Molecular Weight: 126.20 g/mol [3] SMILES: CC(C)CC(C)(C#C)O[2]

The structure consists of a six-carbon backbone. An isobutyl group is attached to a central tertiary carbon (C3), which is also bonded to a hydroxyl group (-OH), a methyl group (-CH₃),



and a terminal ethynyl group (-C≡CH).

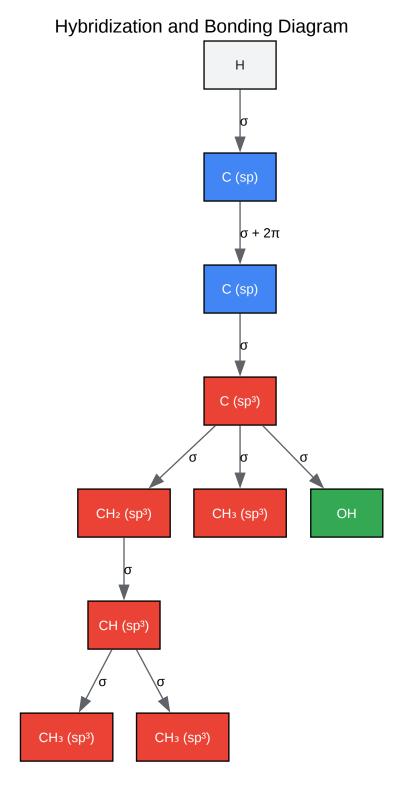
Caption: 2D structure of **3,5-Dimethyl-1-hexyn-3-ol**.

Hybridization and Bonding

The electronic configuration and geometry of the molecule are defined by the hybridization of its carbon atoms.

- sp³ Hybridization: The carbons of the isobutyl group (C4, C5, and its two methyl substituents) and the methyl group attached to C3 are all sp³ hybridized, resulting in tetrahedral geometry with bond angles of approximately 109.5°. The central carbon, C3, which bears the hydroxyl group, is also sp³ hybridized.
- sp Hybridization: The two carbons of the ethynyl group (C1 and C2) are sp hybridized. This results in a linear geometry for the H-C≡C- moiety with a bond angle of 180°.
- Sigma (σ) and Pi (π) Bonds: The molecule is held together by a framework of covalent bonds. All single bonds (C-C, C-H, C-O, O-H) are sigma (σ) bonds, formed by the direct overlap of hybrid orbitals. The carbon-carbon triple bond is a key feature, consisting of one strong sigma (σ) bond and two weaker pi (π) bonds, which are responsible for much of the molecule's reactivity.





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Caption: Bonding and hybridization in 3,5-Dimethyl-1-hexyn-3-ol.



Data Presentation Physicochemical Properties

The key physical and chemical properties of **3,5-Dimethyl-1-hexyn-3-ol** are summarized below.

Property	Value	Reference(s)
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	150-151 °C (at 760 mmHg)	[5]
Density	0.859 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.434	
Vapor Pressure	4.5 mmHg at 20 °C	
Flash Point	44 °C (111.2 °F) - closed cup	
Water Solubility	Slightly soluble	[1]

Spectroscopic Data

Spectroscopic analysis confirms the structure of the molecule. Key spectral features are outlined below.



Technique	Characteristic Features
¹ H NMR	δ ~3.3 ppm (s, 1H): -OH proton. δ ~2.4 ppm (s, 1H): Acetylenic C-H proton. δ ~1.8-2.0 ppm (m, 1H): -CH- proton of the isobutyl group. δ ~1.6 ppm (d, 2H): -CH ₂ - protons. δ ~1.4 ppm (s, 3H): -CH ₃ protons on C3. δ ~0.9 ppm (d, 6H): Two equivalent -CH ₃ groups of the isobutyl moiety.
¹³ C NMR	δ ~87 ppm: Acetylenic carbon (C1, ≡CH). δ ~71 ppm: Acetylenic carbon (C2, -C≡). δ ~68 ppm: Tertiary carbinol carbon (C3, -C(OH)-). δ ~52 ppm: Methylene carbon (C4, -CH ₂ -). δ ~25 ppm: Methine carbon (C5, -CH-). δ ~31 ppm: Methyl carbon on C3. δ ~24 ppm: Isobutyl methyl carbons.
IR (cm ⁻¹)	~3300 (strong, broad): O-H stretch. ~3310 (strong, sharp): Acetylenic C-H stretch. ~2960 (strong): Aliphatic C-H stretch. ~2110 (weak): C≡C stretch. ~1150 (strong): C-O stretch.
Mass Spec	Molecular Ion (M ⁺): $m/z = 126$. Key fragments often correspond to the loss of a methyl group ($m/z = 111$) or an isobutyl group ($m/z = 69$).

Experimental Protocols Synthesis via Ethynylation of 4-Methyl-2-pentanone

The most common method for synthesizing tertiary propargyl alcohols is the nucleophilic addition of an acetylide anion to a ketone. The following is a representative protocol for the synthesis of **3,5-Dimethyl-1-hexyn-3-ol** using lithium acetylide.[1]

Reaction Scheme: 4-Methyl-2-pentanone + Lithium Acetylide → **3,5-Dimethyl-1-hexyn-3-ol** (after acidic workup)

Methodology:

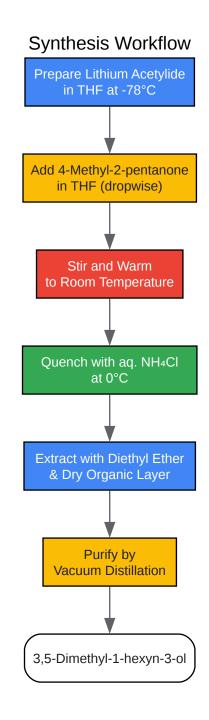
Foundational & Exploratory





- Apparatus Setup: A multi-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Nitrogen or Argon). The flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas inlet.
- Reagent Preparation: A solution of lithium acetylide-ethylenediamine complex (1.1 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is prepared in the reaction flask and cooled to -78 °C using a dry ice/acetone bath.
- Substrate Addition: 4-Methyl-2-pentanone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred lithium acetylide solution via the dropping funnel, ensuring the internal temperature remains below -70 °C.
- Reaction: After the addition is complete, the reaction mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature over several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
- Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer
 is separated, and the aqueous layer is extracted three times with diethyl ether. The combined
 organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄),
 filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield 3,5-Dimethyl-1-hexyn-3-ol as a clear liquid.





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Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

3,5-Dimethyl-1-hexyn-3-ol is not typically used as a final product but serves as a crucial intermediate.



- Pharmaceutical Synthesis: It is a precursor for various APIs. The terminal alkyne can be
 functionalized through reactions like Sonogashira coupling, click chemistry, or
 hydrostannylation/Stille cross-coupling to build more complex molecular scaffolds.[5][6] It is
 particularly relevant in the synthesis of triazole-based antifungal agents.
- Agrochemicals: The molecule is used in the manufacturing of specialized herbicides and fungicides.[1]
- Material Science: In silicone formulations, it acts as a pot life extender or inhibitor for platinum-catalyzed curing systems, controlling the cross-linking rate at room temperature.[4]
- Specialty Chemicals: It can be used as a volatile surfactant, viscosity reducer, and defoamer in various industrial applications.[1]

Safety Information

3,5-Dimethyl-1-hexyn-3-ol is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

3,5-Dimethyl-1-hexyn-3-ol is a structurally interesting and synthetically important molecule. A thorough understanding of its bonding, properties, and reactivity is essential for chemists in academia and industry. Its bifunctional nature allows for a wide array of chemical transformations, securing its role as a valuable intermediate in the development of new drugs, advanced materials, and other high-value chemical products.

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- To cite this document: BenchChem. [3,5-Dimethyl-1-hexyn-3-ol chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130301#3-5-dimethyl-1-hexyn-3-ol-chemicalstructure-and-bonding]

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